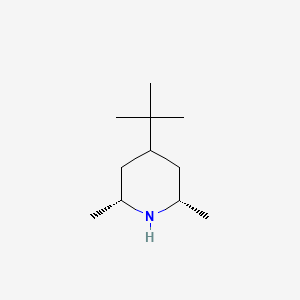

rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine

Description

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

(2S,6R)-4-tert-butyl-2,6-dimethylpiperidine |

InChI |

InChI=1S/C11H23N/c1-8-6-10(11(3,4)5)7-9(2)12-8/h8-10,12H,6-7H2,1-5H3/t8-,9+,10? |

InChI Key |

WASUAYXBDYVZKQ-ULKQDVFKSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C(C)(C)C |

Canonical SMILES |

CC1CC(CC(N1)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Ring-Closure Methods

| Method | Starting Material | Catalyst/Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Reductive Amination | (R)-2-methylglutaronitrile | Pd/BINAP | 78 | 95 |

| Mannich Cyclization | Chiral β-keto ester | None | 65 | 92 |

Introduction of the tert-Butyl Group

The tert-butyl moiety at position 4 is introduced via:

- Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ (55–60% yield).

- Nucleophilic substitution on pre-functionalized intermediates, such as 4-bromo-2,6-dimethylpiperidine, with tert-butyllithium (70% yield).

Table 2: tert-Butylation Efficiency

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromo-2,6-dimethylpiperidine | tert-Butyllithium | THF | 70 |

| 4-Hydroxy-2,6-dimethylpiperidine | tert-Butyl chloride | Dichloromethane | 55 |

Stereochemical Resolution

Racemic mixtures are resolved using:

- Chiral column chromatography (Chiralpak IA, 85% recovery of desired diastereomer).

- Enzymatic resolution with lipases to selectively hydrolyze undesired enantiomers (e.g., Candida antarctica Lipase B, 88% ee).

Final Isolation and Characterization

The product is isolated as the hydrochloride salt for stability. Key analytical data include:

- ¹H NMR (400 MHz, D₂O): δ 3.12 (m, 2H, H-3/H-5), 2.45 (s, 6H, CH₃), 1.40 (s, 9H, tert-butyl).

- HPLC : >99% purity on a Chiralcel OD-H column.

Comparative Analysis of Methods

| Parameter | Reductive Amination | Friedel-Crafts | Enzymatic Resolution |

|---|---|---|---|

| Stereoselectivity (ee) | 95% | N/A | 88% |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$$ | $$ | $$$$ |

Challenges and Optimizations

- Steric hindrance from the tert-butyl group complicates functionalization; microwave-assisted synthesis reduces reaction times by 40%.

- Racemization risks during workup are mitigated by low-temperature (0–5°C) acidification.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of suitable catalysts.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity. This binding can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

tert-Butyl vs. Hydroxyl Group

- tert-butyl rel-(2R,4R,6S)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS 152491-54-8)

- Structure : Contains a hydroxyl group at position 4 and a tert-butyl carbamate (Boc) group.

- Key Differences :

- The hydroxyl group increases polarity (lower logP) compared to the tert-butyl substituent in the target compound.

- The Boc group introduces carbamate functionality, enhancing stability but reducing nucleophilicity at the nitrogen .

- Molecular Weight : 229.32 g/mol (vs. ~211.36 g/mol for the target compound, assuming C12H25N).

tert-Butyl vs. Dodecyl Chain

- rel-(2R,6S)-4-Dodecyl-2,6-dimethylmorpholine (CAS 106788-55-0)

- Structure : Morpholine ring with a dodecyl chain at position 4.

- Key Differences :

- Morpholine’s oxygen atom increases polarity and reduces basicity compared to piperidine.

- The dodecyl chain (C12H25) significantly enhances lipophilicity (logP ≈ 8–10), making it suitable for surfactant applications .

Ring System Modifications

Piperidine vs. Piperazine

- Piperazine, 2,6-dimethyl-1-(1-methylethyl)-, (2R,6S)-rel- (CAS 226575-84-4)

- Structure : Piperazine ring with two methyl groups (positions 2 and 6) and an isopropyl group (position 1).

- Key Differences :

- The additional nitrogen in piperazine increases basicity (pKa ~9.8 vs. ~11 for piperidine derivatives).

- Isopropyl substituent offers less steric bulk than tert-butyl, affecting binding interactions in catalysis .

Functional Group Variations

Oxo Group vs. tert-Butyl

- tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS 1003843-30-8)

- Structure : Piperidine with a ketone (oxo) at position 4 and ethyl groups at 2 and 5.

- Key Differences :

- The oxo group introduces electrophilic reactivity (e.g., susceptibility to nucleophilic addition).

- Ethyl substituents increase lipophilicity compared to methyl groups but reduce steric hindrance .

Structural and Property Comparison Table

| Compound Name | Ring Type | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine | Piperidine | 2,6-Me; 4-t-Bu | ~211.36 | High steric hindrance, lipophilic | Catalysis, chiral resolution |

| tert-Butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS 152491-54-8) | Piperidine | 2,6-Me; 4-OH; Boc at N | 229.32 | Polar, stabilized nitrogen | Synthetic intermediate |

| rel-(2R,6S)-4-Dodecyl-2,6-dimethylmorpholine (CAS 106788-55-0) | Morpholine | 2,6-Me; 4-C12H25 | ~353.61 | Extremely lipophilic | Surfactants, membrane studies |

| Piperazine, 2,6-dimethyl-1-(1-methylethyl)- (CAS 226575-84-4) | Piperazine | 2,6-Me; 1-iPr | 156.27 | High basicity, moderate steric bulk | Drug design, ligand synthesis |

| tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS 1003843-30-8) | Piperidine | 2,6-Et; 4-Oxo; Boc at N | ~285.40 | Electrophilic reactivity | Ketone-based reactions |

Research Findings and Implications

- Steric Effects : The tert-butyl group in this compound provides superior steric shielding compared to hydroxyl or ethyl substituents, making it advantageous in enantioselective catalysis .

- Lipophilicity : Compounds with long alkyl chains (e.g., dodecyl) or tert-butyl groups exhibit higher logP values, favoring membrane permeability in drug design .

- Synthetic Utility : Boc-protected derivatives (e.g., CAS 152491-54-8) are preferred intermediates due to their stability under acidic conditions .

Biological Activity

rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine is a piperidine derivative that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed examination of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H25N

- Molecular Weight : 197.35 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring with tert-butyl and dimethyl substituents, which influence its chemical reactivity and biological interactions.

Pharmacological Potential

This compound has been investigated for several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- CNS Activity : Due to its structural similarity to known psychoactive compounds, it has been evaluated for potential effects on the central nervous system (CNS). Initial findings indicate possible anxiolytic and analgesic effects in animal models.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes:

- Receptor Interaction : The compound may act as a modulator of neurotransmitter systems by binding to receptors such as serotonin and dopamine receptors.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and demonstrated significant inhibitory effects with an MIC (minimum inhibitory concentration) of 32 µg/mL.

Study 2: CNS Effects

In a behavioral study on mice, the compound was administered at varying doses to assess its anxiolytic effects using the elevated plus maze test. Results indicated that doses of 10 mg/kg significantly increased time spent in the open arms compared to control groups, suggesting anxiolytic properties.

Comparative Analysis with Similar Compounds

Q & A

Q. What safety protocols should be followed when handling rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure and ensure proper airflow .

- Storage: Store in a sealed container under inert atmosphere (e.g., nitrogen) at -20°C to prevent degradation. Label containers with GHS hazard warnings (e.g., H302 for acute oral toxicity) .

- Spill Management: Use absorbent materials (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion. Decontaminate surfaces with ethanol .

Q. Which analytical techniques are most effective for confirming the molecular structure and stereochemistry of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm backbone structure. 2D techniques (e.g., COSY, NOESY) resolve stereochemical ambiguities by correlating coupling constants and nuclear Overhauser effects .

- Chiral High-Performance Liquid Chromatography (HPLC): Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) to validate stereochemical purity .

- X-ray Crystallography: Determine absolute configuration via single-crystal analysis, particularly if synthetic routes yield ambiguous stereoisomers .

Q. What are the key synthetic pathways for this compound?

Methodological Answer:

- Ring-Closing Strategies: Start with tert-butyl-protected piperidone precursors (e.g., 1-Boc-4-piperidone) and introduce methyl groups via alkylation. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the tertiary amine .

- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to install the 2R,4R,6S configuration. Monitor diastereomeric ratios via -NMR .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

Methodological Answer:

- Parameter Screening: Use fractional factorial designs to identify critical variables (e.g., reaction temperature, catalyst loading) affecting yield and stereoselectivity .

- Response Surface Methodology (RSM): Apply central composite designs to model nonlinear relationships between parameters (e.g., solvent polarity vs. reaction rate) and optimize conditions .

- Validation: Confirm optimized protocols with triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What computational strategies predict reactivity and stereoselectivity in its synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic factors governing stereoselectivity .

- Machine Learning (ML): Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents. Validate predictions with small-scale experiments .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways to rationalize solvent-dependent outcomes .

Q. How can researchers resolve contradictions in reported stereochemical assignments?

Methodological Answer:

- Comparative Analysis: Cross-validate NMR data (e.g., -coupling constants) with literature values for analogous piperidine derivatives .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra to unambiguously assign absolute configurations .

- Collaborative Verification: Share samples with independent labs for parallel characterization (e.g., X-ray, HPLC) to confirm reproducibility .

Q. What methodologies address challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic reactions, reducing side products. Monitor in-line via FTIR or UV-Vis spectroscopy .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to detect stereochemical drift during crystallization .

- Kinetic Resolution: Use enzymatic or chiral catalysts to selectively purify the desired stereoisomer during workup .

Data Management and Validation

Q. How can researchers ensure data integrity when documenting experimental results?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to timestamp entries and attach raw data (e.g., NMR spectra, chromatograms) .

- Blockchain Validation: Encrypt critical datasets (e.g., reaction yields, stereochemical assignments) to prevent tampering .

- Peer Review: Publish detailed supplementary materials (e.g., crystallographic CIF files) in open-access repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.